molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

4-Bromoanisole

Cat. No. B123540
CAS RN: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Patent
US04156011

Procedure details

25 g (0.20 mol) of dimethyl sulphate are run over the course of 45 minutes into a refluxing suspension of 34.4 g (0.20 mol) of p-bromophenol and 27.5 g (0.20 mol) of potassium carbonate in 150 ml of acetone. The reflux is maintained for a further hour, the inorganic salts are removed by filtration and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in diethyl ether, the ether solution is washed with dilute sodium hydroxide solution and water and is dried over dry sodium sulphate, and the solvent is evaporated to give 37.2 g of a slightly yellow oil which is insoluble in water.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[CH:8]1[C:13](O)=[CH:12][CH:11]=[C:10]([Br:15])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O>[Br:15][C:10]1[CH:11]=[CH:12][C:13]([O:6][CH3:7])=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
34.4 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
27.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reflux is maintained for a further hour
CUSTOM
Type
CUSTOM
Details
the inorganic salts are removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
WASH
Type
WASH
Details
the ether solution is washed with dilute sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over dry sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give 37.2 g of a slightly yellow oil which

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.